(1R,3R)-3-aminocyclopentanol hydrochloride
Description
Molecular Configuration and Stereochemical Analysis
(1R,3R)-3-Aminocyclopentanol hydrochloride is a bicyclic amino alcohol characterized by two stereocenters in a trans configuration. The compound’s IUPAC name, (1R,3R)-3-aminocyclopentan-1-ol hydrochloride , reflects its cyclopentane backbone with hydroxyl (-OH) and amino (-NH₂) groups at positions 1 and 3, respectively. The absolute configuration is confirmed by the Cahn-Ingold-Prelog priority rules, where the R,R designation arises from the clockwise arrangement of substituents around both chiral centers.
The molecular formula is C₅H₁₂ClNO (MW: 137.61 g/mol), with a topological polar surface area of 46.2 Ų, indicating significant hydrogen-bonding potential. The SMILES notation (C1CC@HO.Cl ) explicitly defines the stereochemistry, showing the trans relationship between the hydroxyl and amino groups. Chirality arises from the non-superimposable mirror images of the molecule, which are critical for its biological interactions and synthetic utility.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Chiral Centers | 2 (1R, 3R) |
| Topological Polar Surface Area | 46.2 Ų |
| Hydrogen Bond Donors | 2 (NH₂, OH) |
The stereochemical integrity of the compound is essential for its role as an intermediate in antiviral drugs like bictegravir, where incorrect configuration reduces therapeutic efficacy.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3R)-3-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-33-5 | |
| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Asymmetric Diels-Alder Reaction Strategies
The Diels-Alder reaction serves as a cornerstone for constructing the cyclopentanol scaffold. Patent CN109651178A details a copper-catalyzed asymmetric protocol using chiral carboxylic acid-azanol amides as chiral auxiliaries . In this method:
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Chiral Induction : (R)-mandelic acid or its derivatives react with hydroxylamine hydrochloride to form a protected azanol intermediate. The chiral center of the carboxylic acid dictates the stereochemical outcome of subsequent steps.
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Cycloaddition : Freshly distilled cyclopentadiene undergoes a Diels-Alder reaction with the azanol intermediate in the presence of stannous chloride and n-donor ligands (e.g., 2,2'-bipyridine). Air acts as the oxidant, generating a bicyclic adduct with >90% diastereomeric excess (de) .
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Reduction and Deprotection : Palladium-catalyzed hydrogenation reduces the double bond, followed by potassium hydroxide-mediated deprotection to yield the free amine. Acidification with in-situ-generated HCl in methanol furnishes the hydrochloride salt .
Key Data :
| Step | Conditions | Yield | Optical Purity |
|---|---|---|---|
| Diels-Alder Reaction | SnCl₂, 2,2'-bipyridine, air, 25°C | 93% | 92% ee |
| Hydrogenation | 10% Pd/C, H₂ (50 psi), 50°C | 94% | - |
| Acidification | HCl (in-situ), MeOH, 0°C | 85% | 99% ee |
This route achieves an overall yield of 74% with high enantioselectivity but requires stringent control over ligand choice and reaction atmosphere .
Enzymatic Resolution for Chiral Purification
Patent CN112574046A introduces a lipase-mediated kinetic resolution to address racemization challenges . The process involves:
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Racemic Synthesis : A hetero Diels-Alder reaction between tert-butyl nitrosyl carbonate and cyclopentadiene forms a racemic cycloadduct.
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Selective Reduction : Zinc powder in acetic acid selectively reduces the N–O bond, yielding a secondary amine.
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Enzymatic Resolution : Lipase 40086 catalyzes the acetylation of the (1R,3S) enantiomer using vinyl acetate, leaving the (1S,3R) isomer unreacted. After separation, the desired (1R,3R) configuration is obtained through recrystallization .
Optimization Insights :
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Lipase Selection : Lipase 40086 outperforms Novozym 435 and Lipozyme TL, achieving 98% ee at 30°C .
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Solvent System : Tert-butyl methyl ether (TBME) enhances enantioselectivity by stabilizing the enzyme’s tertiary structure.
Limitations : This method necessitates additional steps to invert or resolve configurations, increasing process complexity compared to asymmetric catalysis.
Deprotection-Acidification Sequences
A streamlined two-step approach from ChemicalBook (CAS 1279032-31-3) focuses on deprotecting tert-butoxycarbonyl (Boc)-protected intermediates :
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Boc Deprotection : Treating the Boc-protected amine with 4M HCl in dioxane at 20°C for 2 hours cleaves the carbamate group.
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Salt Formation : Adding acetonitrile induces crystallization of the hydrochloride salt, yielding 95% pure product .
Advantages :
-
Scalability : The absence of chiral catalysts or enzymes simplifies large-scale production.
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Cost Efficiency : Dioxane and HCl are economical reagents compared to transition-metal catalysts.
Drawbacks : This method assumes prior establishment of the correct stereochemistry, requiring optically pure starting materials.
Comparative Analysis of Methodologies
| Method | Key Step | Yield | Optical Purity | Scalability | Cost |
|---|---|---|---|---|---|
| Catalytic Diels-Alder | Cu/ligand-mediated cycloaddition | 74% | 99% ee | Moderate | High |
| Enzymatic Resolution | Lipase-mediated acetylation | 68% | 98% ee | Low | Moderate |
| Deprotection-Acidification | HCl in dioxane | 95% | 99% ee | High | Low |
The deprotection-acidification route offers the best balance of yield and cost but depends on access to enantiomerically pure precursors. Catalytic asymmetric synthesis, while efficient, demands specialized ligands and inert conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-aminocyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1R,3R)-3-aminocyclopentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,3R)-3-aminocyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-aminocyclohexanol hydrochloride: Similar structure but with a six-membered ring.
(1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride: Another chiral compound with different substituents and ring size.
(1R,3R)-3-aminocycloheptanol hydrochloride: Contains a seven-membered ring, offering different steric and electronic properties.
Uniqueness
(1R,3R)-3-aminocyclopentanol hydrochloride is unique due to its five-membered ring structure, which imparts distinct steric and electronic characteristics. This makes it particularly useful in applications requiring specific chiral environments and interactions.
Biological Activity
(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral compound with significant potential in medicinal chemistry and biochemistry. This article reviews its biological activities, focusing on enzyme interactions, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of an amino group attached to a cyclopentane ring. Its unique stereochemistry contributes to its biological activity and reactivity.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules, particularly enzymes and receptors. The amino group facilitates hydrogen bonding with active sites of enzymes, influencing their catalytic activity. Additionally, this compound may modulate signal transduction pathways through receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Ligand Activity : The compound acts as a ligand in biochemical assays, indicating its role in binding interactions that are critical for cellular signaling.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, making it a candidate for further pharmacological exploration.
- Anticancer Potential : Investigations have indicated that it may induce apoptosis in cancer cells and inhibit cell proliferation.
- Enzyme Interactions : It has shown promise in modulating the activity of various enzymes involved in metabolic pathways.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S,3R)-3-Aminocyclopentanol | C5H11ClN | Different stereochemistry; distinct biological activity |
| 2-Aminocyclopentan-1-ol | C5H11NO | Lacks chlorine; simpler structure |
| Cyclopentylamine | C5H11N | No hydroxyl group; primarily amine functionality |
This table illustrates how the chiral centers and functional groups contribute to the distinct biological properties of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes critical in metabolic pathways. For instance, studies focused on its interaction with cyclin-dependent kinases (CDKs) have shown promising results in reducing cell proliferation rates in cancer models .
- Antiviral Activity Assessment : Initial investigations into its antiviral properties revealed that this compound may disrupt viral replication processes, warranting further exploration into its mechanism of action against specific viruses .
- Cell Cycle Arrest : Experimental data indicate that treatment with this compound leads to significant cell cycle arrest at the mitotic phase in various cancer cell lines . This effect is attributed to its ability to interfere with key regulatory proteins involved in cell division.
Q & A
Q. Why do NMR spectra vary between synthetic batches despite identical protocols?
- Methodological Answer :
- Solvent Residuals : Ensure deuterated solvents (e.g., D₂O, CD₃OD) are free from protonated contaminants.
- Dynamic Effects : Variable temperature NMR (VT-NMR) can reveal conformational exchange broadening peaks at 25°C.
- Trace Metal Contamination : Chelate residual catalysts (e.g., EDTA wash) to eliminate paramagnetic shifts .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
